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molecular formula C9H7ClN2O B157745 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole CAS No. 1822-94-2

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B157745
M. Wt: 194.62 g/mol
InChI Key: XMSYUUPMPGDIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06924300B2

Procedure details

A mixture of benzonitrile (26.2 g), hydroxylamine hydrochloride (17.7 g), potassium carbonate (17.6 g) and 70% ethanol (250 ml) was stirred at 80° C. for 2 hours. The reaction mixture was cooled to room temperature, water was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolve in acetone (250 ml) and potassium carbonate (19.0 g) was added. This mixture was cooled to 0° C. and chloroacetyl chloride (21.9 ml) was added dropwise. After stirring for 1 hour, the reaction mixture was concentrated. Water was added to the residue, the residual crystals were filtered, washed with water and dissolved in ethyl acetate. This solution was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolved in xylene (250 ml), and refluxed with separating water. After 2 hours, the solution was concentrated and the remaining crystals were washed with hexane to obtain 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (25.2 g, yield 51%) as pale-yellow crystals. m.p. 38-39° C.
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:9].[NH2:10]O.C(=O)([O-])[O-].[K+].[K+].[CH2:18]([OH:20])[CH3:19]>O>[Cl:9][CH2:19][C:18]1[O:20][N:10]=[C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:8]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
26.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
17.7 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
17.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolve in acetone (250 ml)
ADDITION
Type
ADDITION
Details
potassium carbonate (19.0 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
chloroacetyl chloride (21.9 ml) was added dropwise
STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
Water was added to the residue
FILTRATION
Type
FILTRATION
Details
the residual crystals were filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
This solution was washed with an aqueous saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in xylene (250 ml)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed with separating water
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
WASH
Type
WASH
Details
the remaining crystals were washed with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC1=NC(=NO1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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